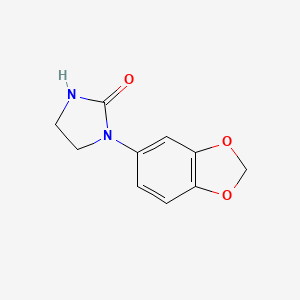

1-(1,3-Benzodioxol-5-yl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-10-11-3-4-12(10)7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWKDRKAWVLJBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 1-(1,3-Benzodioxol-5-yl)imidazolidin-2-one is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.

Mode of Action

It is known that the compound has unique physical and chemical properties, such as its ability to form hydrogen bonds and play a role as a nucleophile. These properties may influence its interaction with its targets and any resulting changes.

Biological Activity

1-(1,3-Benzodioxol-5-yl)imidazolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a benzodioxole moiety, which enhances its pharmacological properties. The following sections detail its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H10N2O3

- Molecular Weight : 206.2 g/mol

- Structure : The compound features a benzodioxole ring fused with an imidazolidinone structure, contributing to its reactivity and interaction with biological targets .

This compound exhibits several biological activities that can be attributed to its structural components:

- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, suggesting that this compound may also possess antioxidant properties .

- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory activity, possibly through the inhibition of pro-inflammatory mediators .

- Interaction with Nitric Oxide Synthase : The compound targets inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammatory responses .

Biological Activities

Research indicates that this compound may exhibit a range of biological activities:

- Antimicrobial Activity : Similar compounds have shown efficacy against various microbial strains, indicating potential for this compound in antimicrobial applications .

- Insecticidal Activity : The benzodioxole moiety has been associated with insecticidal properties, particularly against Aedes aegypti larvae .

Table 1: Summary of Biological Activities

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing appropriate precursors to form the imidazolidinone structure.

- Functional Group Modifications : Exploring derivatives to enhance biological activity and selectivity.

Table 2: Related Compounds and Their Activities

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(2-Hydroxyphenyl)imidazolidin-2-one | Hydroxyl group instead of benzodioxole | Enhanced solubility and hydrogen bonding potential |

| 1-(Benzofuran-5-yl)imidazolidin-2-one | Benzofuran moiety | Different electronic properties affecting reactivity |

| 1-(4-Methylbenzyl)imidazolidin-2-one | Alkyl substitution on the aromatic ring | Altered lipophilicity influencing bioavailability |

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of 1-(1,3-benzodioxol-5-yl)imidazolidin-2-one. In vitro tests demonstrated significant antifungal activity against several strains, notably Candida albicans. The minimum inhibitory concentration (MIC) was found to be as low as 0.156 μmol/mL, indicating potent antifungal effects comparable to established antifungal agents like fluconazole and ketoconazole .

Table 1: Antifungal Activity Against Various Strains

| Fungal Strain | MIC (μmol/mL) |

|---|---|

| Candida albicans | 0.156 |

| Aspergillus niger | 0.312 |

| Cryptococcus neoformans | 0.625 |

| Trichophyton rubrum | 0.500 |

This compound's mechanism of action appears to involve disruption of fungal cell wall synthesis, which merits further investigation for potential therapeutic applications in treating fungal infections, especially in immunocompromised patients .

Anticancer Potential

The imidazolidinone derivatives have shown promise in anticancer research. Compounds related to this compound have been evaluated for their ability to inhibit various cancer cell lines. Notably, studies indicate that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical cancer) | 15 |

| MCF-7 (Breast cancer) | 20 |

| A549 (Lung cancer) | 18 |

These findings suggest that derivatives of this compound could serve as lead compounds for the development of new anticancer therapies .

Drug Design and Synthesis

The structural characteristics of this compound make it a valuable scaffold for drug design. Its ability to form hydrogen bonds and engage in π-stacking interactions enhances its potential as a drug candidate. Recent synthetic strategies have focused on modifying the imidazolidinone core to improve bioactivity and selectivity towards specific biological targets.

Synthetic Methodologies

A variety of synthetic routes have been developed for producing this compound efficiently:

- Knoevenagel Condensation : This method allows for the formation of the imidazolidinone core under microwave irradiation conditions, yielding high purity products .

Table 3: Synthetic Yields Using Different Methods

| Method | Yield (%) |

|---|---|

| Microwave Irradiation | 96 |

| Conventional Heating | 88 |

These methodologies not only enhance yield but also reduce reaction times significantly, making them suitable for large-scale synthesis.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Electronic Profile |

|---|---|---|---|

| 1-(1,3-Benzodioxol-5-yl)imidazolidin-2-one | 234.23 | Benzodioxol, imidazolidinone | Electron-rich |

| 5-(1,3-Benzodioxol-5-yl)-5-methyl-2,4-imidazolidinedione | 262.22 | Benzodioxol, dione | Oxidized, polar |

| 1-(3-Chlorophenyl)imidazolidin-2-one | 210.66 | Chlorophenyl | Electron-withdrawing |

Table 2: Fluorescence Properties of Selected Analogues

| Compound | λₐbs (nm) | λₑₘ (nm) | Stokes Shift (nm) | Quantum Yield |

|---|---|---|---|---|

| 1-(Isoquinolin-3-yl)imidazolidin-2-one (3e) | 356 | 430 | 74 | 0.68 |

| N-Methyl derivative (5) | 380 | 448 | 68 | 0.48 |

Preparation Methods

Mannich-Type Reaction Followed by Cyclization

A well-documented approach involves a Mannich base intermediate that is subsequently cyclized with imidazole to yield the target compound.

- Starting materials: 1-(2H-1,3-benzodioxol-5-yl)ethanone, dimethylamine hydrochloride, paraformaldehyde, and imidazole.

- Procedure: The ketone reacts with dimethylamine hydrochloride and paraformaldehyde in ethanol with catalytic hydrochloric acid under reflux for 2 hours to form a Mannich base hydrochloride.

- The Mannich base is isolated by precipitation and then reacted with imidazole in aqueous medium under reflux for 5 hours.

- The product precipitates upon cooling and is collected by filtration.

- Yield: Approximately 47% isolated yield of 1-(1,3-benzodioxol-5-yl)imidazolidin-2-one as a white solid.

- This method avoids chromatographic purification, relying on crystallization for isolation, which is advantageous for scale-up.

Base-Promoted Cyclization of Benzodioxole Derivatives

Another industrially relevant method involves base-promoted cyclization of benzodioxole derivatives with urea or urea analogs under controlled temperature conditions.

- Solvents: Polar aprotic solvents such as N,N-dimethylformamide, N,N-dimethylacetamide, 1-methyl-2-pyrrolidone, or 1,3-dimethyl-2-imidazolidinone are preferred.

- Reaction conditions: The benzodioxole intermediate and urea derivative are dissolved in the solvent, and a base (e.g., sodium hydride or alkoxide bases) is added at temperatures ranging from -78°C to 50°C.

- Reaction time varies from 5 minutes to 24 hours depending on temperature and reagent equivalents.

- This method is designed to avoid chromatographic purification and maximize yield by optimizing solvent and base choice.

Microwave-Assisted Cyclization via N-(2,2-Dialkoxyethyl)ureas

Recent research demonstrates regioselective synthesis of imidazolidin-2-ones through acid-promoted intramolecular cyclization of N-(2,2-dialkoxyethyl)ureas in the presence of phenolic nucleophiles.

- Mechanism: Formation of oxonium cation intermediate, followed by intramolecular cyclization to 5-methoxyimidazolidine-2-one, then acid-promoted elimination and nucleophilic substitution steps.

- This method allows for regioselective substitution at the 4- or 5-position of the imidazolidinone ring.

- Reaction conditions are mild, often using acidic media and phenol derivatives as nucleophiles.

- This approach provides a versatile route for functionalized imidazolidin-2-ones but requires careful control of reaction intermediates.

Comparative Data Table of Preparation Methods

Research Findings and Considerations

- The Mannich base route is classical and well-established, suitable for lab-scale synthesis with moderate yield and straightforward isolation.

- The base-promoted cyclization method is preferred for industrial scale due to higher yields and avoidance of silica gel chromatography, which complicates scale-up.

- Microwave-assisted and acid-promoted cyclization methods provide regioselective synthesis of substituted imidazolidinones but may require more complex purification and are more suited for analog synthesis rather than bulk production.

- Choice of solvent and base critically affects yield and purity; polar aprotic solvents and strong bases at controlled temperatures favor clean cyclization.

- Purification by crystallization is emphasized to reduce process complexity and cost, especially for large-scale manufacture.

Q & A

Basic: What are the recommended synthetic pathways for 1-(1,3-Benzodioxol-5-yl)imidazolidin-2-one, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step routes, such as coupling 1,3-benzodioxole derivatives with imidazolidin-2-one precursors. For example:

Nucleophilic substitution : Reacting 5-halo-1,3-benzodioxole with imidazolidin-2-one under basic conditions (e.g., K₂CO₃ in DMF).

Cyclization : Formation of the imidazolidinone ring via urea cyclization, as seen in related N-acyl cyclic urea derivatives .

Characterization methods :

- Spectroscopy : H and C NMR to confirm regiochemistry and purity.

- Mass spectrometry : HRMS for molecular ion validation.

- Crystallography : Single-crystal X-ray diffraction (if crystals are obtainable) .

Basic: How is the crystal structure of 1-(1,3-Benzodioxol-2-one validated?

Answer:

Crystallographic validation involves:

Data collection : High-resolution X-ray diffraction using synchrotron or laboratory sources.

Refinement : Software like SHELXL for least-squares refinement of atomic coordinates and displacement parameters .

Validation tools :

- ADDSYM (in PLATON) to check for missed symmetry.

- ORTEP-3 for thermal ellipsoid visualization to assess disorder .

Puckering analysis : For non-planar rings, use Cremer-Pople coordinates to quantify ring conformation .

Advanced: How can conformational flexibility in the imidazolidin-2-one ring impact pharmacological activity, and what methods assess this?

Answer:

The imidazolidin-2-one ring’s puckering (e.g., envelope or twist conformations) influences binding affinity. Methodological approaches include:

DFT calculations : Optimize geometries using B3LYP/6-31G* to map energy minima .

Dynamic NMR : Study ring-flipping kinetics in solution.

Crystallographic data mining : Compare Cambridge Structural Database (CSD) entries to identify prevalent conformers .

Example : A study on related imidazolidinones showed that a half-chair conformation enhances receptor binding .

Advanced: How are crystallographic data contradictions resolved when refining this compound structures?

Answer:

Contradictions (e.g., disordered solvent or twinning) require:

Robust refinement strategies :

- Use SHELXD for dual-space methods to resolve phase problems .

- Apply TWINLAW to handle twinning in SHELXL.

Validation metrics :

- Check R-factor convergence (<5% discrepancy).

- Analyze residual electron density maps for unmodeled features .

Cross-validation : Compare results with independent datasets or computational models (e.g., Hirshfeld surface analysis) .

Advanced: What experimental designs are optimal for evaluating the bioactivity of this compound derivatives?

Answer:

For in vivo or in vitro studies:

Dose-response assays : Use logarithmic concentration ranges (e.g., 0.1–100 µM) to determine IC₅₀ values.

Control groups : Include positive controls (e.g., known enzyme inhibitors) and vehicle-only groups.

Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to validate significance.

Case study : A schistosomicidal evaluation of a related imidazolidinone used a murine model with parasitological and histopathological endpoints .

Advanced: How can synthetic byproducts or stereoisomers be identified and separated during the preparation of this compound?

Answer:

Chromatography :

- HPLC : Use chiral columns (e.g., Chiralpak IA) for enantiomer separation.

- TLC : Monitor reaction progress with silica plates and UV visualization.

Spectroscopic differentiation :

- H NMR coupling constants to identify diastereomers.

- IR spectroscopy for carbonyl group analysis (e.g., hydrogen bonding in ureas) .

Crystallization : Differential solubility in mixed solvents (e.g., ethanol/water) to isolate pure isomers .

Basic: What spectroscopic "red flags" indicate impurities in this compound?

Answer:

- NMR : Extra peaks in aromatic regions (~6.5–7.5 ppm) suggest unreacted benzodioxole precursors.

- Mass spectrometry : Fragments with m/z corresponding to dehalogenated byproducts.

- IR : Unexpected carbonyl stretches (e.g., >1700 cm⁻¹ for ketones vs. ~1650 cm⁻¹ for ureas) .

Advanced: How do computational methods complement experimental data in studying this compound’s reactivity?

Answer:

- Reaction mechanism modeling : Use Gaussian or ORCA to simulate transition states (e.g., SN2 pathways).

- Docking studies : AutoDock Vina to predict binding modes with biological targets.

- ADMET prediction : SwissADME to estimate pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.